1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione
Description
This compound belongs to the anthraquinone family, characterized by a planar aromatic core with hydroxyl (-OH) and phenoxy (-OPh) substituents. Such substitutions influence electronic properties, solubility, and applications in materials science and pharmaceuticals. Below, we compare this compound with its closest analogs based on available evidence.
Properties
CAS No. |
87897-37-8 |
|---|---|
Molecular Formula |
C26H16O8 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
1,4,5,8-tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H16O8/c27-15-11-17(33-13-7-3-1-4-8-13)23(29)21-19(15)26(32)22-20(25(21)31)16(28)12-18(24(22)30)34-14-9-5-2-6-10-14/h1-12,27-30H |
InChI Key |
CYTWOJYZCGVGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4O)OC5=CC=CC=C5)O)O |
Origin of Product |
United States |
Preparation Methods
Starting from 1,4,5,8-Tetrahydroxyanthraquinone
This compound (CAS 81-60-7) serves as a key precursor for further functionalization. It can be synthesized by oxidation of hydroxyanthracene derivatives or via multi-step hydroxylation of anthraquinone cores.
- Hydroxylation : The introduction of hydroxyl groups at 1,4,5,8 positions is achieved through controlled oxidation and hydroxylation reactions on anthraquinone frameworks.
- Phenoxylation at 2,6 Positions : The phenoxy groups at positions 2 and 6 can be introduced by nucleophilic aromatic substitution of suitable leaving groups (e.g., halogens) on the anthraquinone ring with phenol derivatives under basic conditions.
Stepwise Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Hydroxylation | Oxidation of anthracene derivatives | 1,4,5,8-Tetrahydroxyanthraquinone |
| 2 | Halogenation at 2,6 positions | Bromination or chlorination | 2,6-Dihalo-1,4,5,8-tetrahydroxyanthraquinone |
| 3 | Nucleophilic substitution | Reaction with phenol + base (e.g., K2CO3) | 1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione |
| 4 | Purification and characterization | Chromatography, crystallization | Pure target compound |
Alternative Synthetic Strategies
- Methoxylation followed by Demethylation : Starting from tetramethoxyanthracene derivatives (e.g., 1,4,5,8-tetramethoxyanthracene), phenoxy groups can be introduced after selective demethylation and substitution steps.
- Silver Ion-Assisted Solvolysis : This method has been used for related anthracene derivatives to facilitate substitution reactions with phenol derivatives, improving yields and selectivity.
- Bromination and Aromatization : Brominated anthracene intermediates can be converted into hydroxy and phenoxy derivatives through base-promoted elimination and substitution reactions.
Research Findings and Yields
- The synthesis of 1,4,5,8-tetramethoxyanthracene from 1,8-dihydroxyanthraquinone has been reported to proceed in four high-yielding steps without complex chromatographic separations, suggesting a scalable approach that could be adapted for phenoxylation.
- Bromination of anthracene derivatives followed by silver ion-assisted substitution has been shown to efficiently produce hydroxy and methoxy anthracene derivatives with good stereoselectivity and yields, which can be a model for phenoxy substitution.
- The overall yields for the multi-step synthesis of polyhydroxy and polyphenoxy anthraquinones typically range from moderate to high (50–85%) depending on reaction conditions and purification methods.
Summary Table of Preparation Methods
| Methodology | Starting Material | Key Reactions | Advantages | Challenges |
|---|---|---|---|---|
| Direct hydroxylation and phenoxylation | Anthraquinone derivatives (e.g., 1,4,5,8-tetrahydroxyanthraquinone) | Oxidation, halogenation, nucleophilic substitution | Straightforward, uses known intermediates | Requires careful control of regioselectivity |
| Methoxylation-demethylation route | 1,4,5,8-Tetramethoxyanthracene | Demethylation, substitution with phenol | High yield, scalable | Multi-step, requires selective demethylation |
| Bromination and silver ion-assisted substitution | Brominated anthracene derivatives | Bromination, silver-assisted solvolysis | Efficient substitution, stereoselective | Use of heavy metals, multi-step |
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include various hydroxylated and phenoxylated derivatives of anthraquinone, which can have different biological and chemical properties.
Scientific Research Applications
Structure and Composition
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione features a complex structure characterized by multiple hydroxyl groups and phenoxyl substituents. Its molecular weight is approximately 456.4 g/mol. The presence of these functional groups contributes to its reactivity and interaction with other substances.
Physical Properties
- Molecular Formula : C26H16O8
- Molecular Weight : 456.4 g/mol
- Appearance : Typically appears as a dark crystalline solid.
Electrochemical Applications
This compound has been investigated for its use as a cathode material in lithium-ion batteries. Research indicates that this compound exhibits favorable electrochemical performance due to its ability to undergo reversible redox reactions.
Case Study: Lithium-ion Batteries
A study published in the Journal of Physical Chemistry explored the electrochemical behavior of this compound when utilized as a cathode material. The findings highlighted:
- High specific capacity.
- Good cycling stability.
- Enhanced rate capability compared to traditional materials .
Photovoltaic Applications
The compound's ability to absorb light and undergo electron transfer processes makes it a candidate for use in organic photovoltaic devices. Its structural characteristics allow for effective charge separation and transport.
Case Study: Organic Solar Cells
In research conducted on organic solar cells incorporating this compound:
- Devices showed improved efficiency due to optimized energy levels.
- The incorporation of this compound resulted in enhanced light absorption properties .
Antioxidant Properties
Studies have indicated that this compound possesses significant antioxidant activity. Its hydroxyl groups contribute to scavenging free radicals, suggesting potential applications in pharmaceuticals and nutraceuticals.
Case Study: Antioxidant Activity Assessment
Research assessing the antioxidant capabilities of various anthraquinones found that this compound exhibited:
- Strong radical scavenging activity.
- Potential protective effects against oxidative stress-related diseases .
Dye Sensitization in Solar Cells
This compound can also act as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its ability to absorb visible light and facilitate electron injection into the conduction band of semiconductors enhances the overall efficiency of solar energy conversion.
Case Study: Dye-Sensitized Solar Cells
Experimental results from DSSC studies demonstrated:
Mechanism of Action
The mechanism of action of 1,4,5,8-tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways: It can modulate oxidative stress pathways, leading to reduced cellular damage and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparisons
Core Anthraquinone Derivatives
1,4,5,8-Tetrahydroxyanthraquinone (CAS 81-60-7)
- Molecular Formula : C₁₄H₈O₆
- Molecular Weight : 272.21 g/mol
- Physical Properties :
- Applications : Used as a dye intermediate and precursor for anticancer drugs like mitoxantrone .
Dihydro-1,4,5,8-tetrahydroxyanthraquinone (CAS 28932-22-1)
Substituted Anthraquinones with Bulky Groups
1,4,5,8-Tetrakis((4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)amino)anthracene-9,10-dione (TPAD-DMO)
- Structure: Four 5,5-dimethyl-1,3-dioxane-linked phenylamino groups at positions 1,4,5,8 .
- Applications : Used in covalent organic frameworks (COFs) with high BET surface area (700–1000 m²/g) for optoelectronic devices .
1,4,5,8-Tetrakis(phenylamino)anthracene-9,10-dione (TPAD-NH₂)
Halogenated and Alkylated Analogs
1,4,5,8-Tetrachloroanthraquinone (CAS 81-58-3)
- Molecular Formula : C₁₄H₄Cl₄O₂
- Molecular Weight : 345.98 g/mol
- Properties : Chlorine substituents enhance electron-withdrawing effects, useful in pigments and semiconductors.
1,4,5,8-Tetrahydroxy-2-methylanthracene-9,10-dione (CAS 476-43-7)
Comparative Data Table
Key Research Findings
Electronic Properties: Hydroxyl groups increase hydrophilicity and redox activity, making derivatives suitable for drug delivery . Bulky substituents (e.g., phenoxy, phenylamino) enhance π-π stacking in COFs, improving charge transport in semiconductors .
Synthetic Challenges: Introducing phenoxy groups (as in the target compound) requires precise control to avoid side reactions, unlike smaller substituents like -Cl or -CH₃ .
Biological Activity :
- The dihydro derivative (CAS 28932-22-1) shows promise in prodrug systems due to its reducible core .
Biological Activity
1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione is a polyphenolic compound belonging to the anthraquinone family. Its unique structure and functional groups contribute to its significant biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.32 g/mol. The compound features multiple hydroxyl groups which enhance its reactivity and solubility in biological systems.
Antioxidant Activity
This compound exhibits potent antioxidant properties. Research indicates that it can scavenge free radicals effectively due to its phenolic hydroxyl groups. A study demonstrated that the compound significantly reduced oxidative stress markers in vitro and in vivo models by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects. In cellular models of inflammation induced by lipopolysaccharides (LPS), it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves the downregulation of NF-kB signaling pathways . This suggests its potential application in treating inflammatory diseases.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays revealed that it induces apoptosis in various cancer cell lines including breast and colon cancer cells. The compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent activation of caspases .
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study A | Breast Cancer Cells | Induced apoptosis via ROS accumulation. |
| Study B | Colon Cancer Cells | Inhibited cell proliferation by modulating cell cycle regulators. |
| Study C | Inflammatory Model | Reduced TNF-alpha levels by 50% compared to control. |
The primary mechanisms through which this compound exerts its biological effects include:
- Antioxidant Mechanism : The compound donates hydrogen atoms to free radicals or chelates metal ions that catalyze oxidative reactions.
- NF-kB Pathway Inhibition : By inhibiting NF-kB activation, it reduces the expression of inflammatory mediators.
- Apoptosis Induction : The compound promotes intrinsic apoptotic pathways through mitochondrial depolarization and activation of caspases.
Q & A
Q. What are the key considerations for designing a synthesis route for 1,4,5,8-tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione?
Synthesis of this compound requires multi-step organic reactions, typically involving:
- Hydroxylation : Selective introduction of hydroxyl groups at positions 1,4,5,8 via controlled oxidation or electrophilic substitution. Anthracene derivatives often use oxidizing agents like KMnO₄ or HNO₃ under acidic conditions .
- Etherification : Formation of phenoxy groups at positions 2 and 6 through nucleophilic aromatic substitution (e.g., reacting hydroxyl precursors with aryl halides in the presence of a base like NaH) .
- Purification : Column chromatography or recrystallization to isolate intermediates, monitored by TLC or HPLC .
Critical factors include reaction temperature control (e.g., avoiding over-oxidation) and protecting/deprotecting hydroxyl groups to prevent undesired side reactions.
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR : and NMR identify proton environments and carbon frameworks. For example, aromatic protons in the anthracene core appear as multiplets in δ 7.0–8.5 ppm, while hydroxyl protons (if not deuterated) show broad signals .
- IR : Strong absorption bands near 1670–1700 cm confirm carbonyl groups (C=O), while O-H stretches (3200–3600 cm) indicate hydroxyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak for C₂₆H₁₆O₈: calculated 456.08) .
Q. What are the primary stability challenges during storage?
- Oxidation : Anthraquinones with hydroxyl groups are prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials .
- Light Sensitivity : UV light can degrade aromatic systems; use light-resistant containers .
- Moisture : Hygroscopic hydroxyl groups may hydrolyze phenoxy linkages. Use desiccants like silica gel .
Advanced Research Questions
Q. How do substituent positions (e.g., phenoxy vs. hydroxyl groups) influence electronic properties?
- Electron-Withdrawing Effects : Phenoxy groups (electron-donating via resonance) increase electron density in the anthracene core, altering redox potentials. Cyclic voltammetry (CV) can quantify these shifts .
- Hydrogen Bonding : Adjacent hydroxyl groups form intramolecular H-bonds, stabilizing the structure and reducing solubility in non-polar solvents. Solubility tests in DMSO vs. chloroform can validate this .
- DFT Calculations : Predict HOMO/LUMO gaps and charge distribution to correlate with experimental UV-Vis spectra (e.g., λmax shifts due to substituents) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Purity Assessment : Contradictory cytotoxicity results may stem from impurities. Validate purity via HPLC (>95%) and elemental analysis .
- Assay Conditions : Varying pH or solvent (e.g., DMSO concentration) affects compound stability. Standardize protocols (e.g., IC₅₀ in PBS buffer) .
- Metabolite Interference : Use LC-MS to identify degradation products in cell culture media .
Q. How can computational methods optimize experimental design for derivatives?
- Docking Studies : Predict binding affinity to biological targets (e.g., DNA intercalation) using software like AutoDock. Compare with experimental SPR (surface plasmon resonance) data .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to observed properties (e.g., fluorescence quantum yield) .
- Reaction Pathway Simulation : Tools like Gaussian or ORCA model transition states to prioritize feasible synthetic routes .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
